8-((1-((3-甲基苄基)磺酰基)吡咯烷-3-基)氧基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

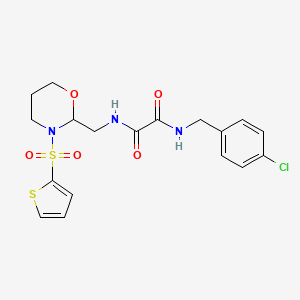

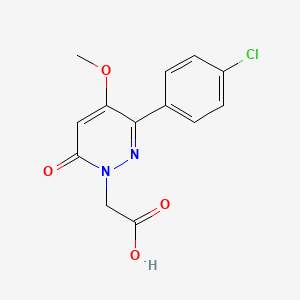

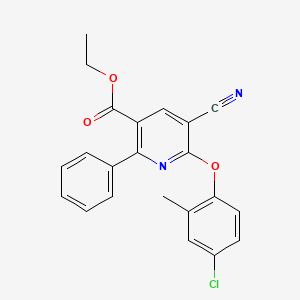

The compound "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is a chemically synthesized molecule that appears to be related to the family of sulfonylated pyrroloquinoline structures. These structures are of significant interest due to their biological activities, particularly as inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death .

Synthesis Analysis

The synthesis of related sulfonylated quinoline compounds has been demonstrated to be efficient and regioselective, particularly when induced by iodine under metal-free conditions. This method has been shown to be highly efficient, with yields up to 92%, and can be conducted on a gram scale with minimal loss of production . Although the exact synthesis of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonylated pyrroloquinolines is characterized by the presence of a sulfonyl group attached to a quinoline or pyrroloquinoline core. The sulfonyl group is typically linked to a nitrogen atom within the core structure, which is essential for the biological activity of these compounds. The presence of additional substituents, such as a 3-methylbenzyl group, can further influence the molecular properties and the potency of the compound as a caspase-3 inhibitor .

Chemical Reactions Analysis

The sulfonylation process is a key chemical reaction in the synthesis of these compounds. The reaction involves the introduction of a sulfonyl group into the quinoline N-oxide, which is facilitated by the use of iodine as a catalyst. This process is highly regioselective, ensuring that the sulfonyl group is attached at the desired position on the core molecule . The chemical reactivity of the sulfonyl group also plays a role in the interaction of the compound with biological targets such as caspase-3.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" are not explicitly provided in the papers, related sulfonylated pyrroloquinolines have been shown to possess potent inhibitory activity against caspase-3, with IC50 values in the nanomolar range. This suggests that these compounds have a high affinity for the caspase-3 enzyme and can effectively inhibit its activity. The physical properties such as solubility, stability, and molecular weight would be influenced by the specific functional groups present in the compound .

科学研究应用

抗增殖活性

新型吡咯并[3,2-f]喹啉衍生物已显示出对一组细胞系(尤其是源自白血病的细胞系)有希望的抗增殖特性。这些化合物以其角形芳香三环系统和甲磺酰基苯胺侧链为特征,其细胞生长抑制作用主要不依赖于拓扑异构酶 II 中毒。其中,某些衍生物已证明具有显着的效力,表明它们在癌症治疗研究中的潜力 (Ferlin 等,2001)。

半胱氨酸蛋白酶-3 抑制

一种新颖的合成方法产生了 8-磺酰基-1,3-二氧代-4-甲基-2,3-二氢-1H-吡咯并[3,4-c]喹啉,被确认为半胱氨酸蛋白酶-3 的有效抑制剂。这一发现意义重大,因为半胱氨酸蛋白酶-3 在细胞凋亡的执行阶段起着至关重要的作用,这表明这些化合物是凋亡调节有益的疾病的潜在治疗剂 (Kravchenko 等,2005)。

抗炎潜力

对喹啉的磺酰胺和磺酰基酯衍生物的研究揭示了它们作为非酸性、非甾体类抗炎剂的潜力。合成了这些衍生物并评估了它们的 ROS(活性氧)抑制作用,一些化合物显示出良好至中等的抗炎活性。这使它们成为进一步开发为新型抗炎剂的有希望的候选者 (Bano 等,2020)。

可持续合成

一项研究证明了由锰 PNP 钳形配合物催化的取代喹啉和嘧啶的环境友好合成。该方法涉及一系列脱氢和缩合步骤,突出了喹啉衍生物在可持续化学中的作用,提供了一种以高原子效率合成这些杂环的实用方法 (Mastalir 等,2016)。

自由基清除和 DNA 氧化抑制

通过 Groebke 三组分反应将二茂铁引入咪唑并[1,2-a]吡啶中,探索了其自由基清除能力和 DNA 氧化抑制能力。具有与喹啉和酯部分偶联的双二茂铁基团的化合物已显示出清除自由基和保护 DNA 免受氧化损伤的功效,突出了它们作为抗氧化剂的潜力 (Xi & Liu,2015)。

抗癌和放射增敏特性

已合成了一系列具有喹啉和嘧啶并喹啉基团的磺酰胺化合物,对肝癌细胞显示出显着的体外抗癌活性。此外,其中一些化合物显示出增强 γ 射线杀伤作用的能力,表明它们可用作抗癌和放射增敏剂 (Ghorab 等,2015)。

未来方向

The future directions in the research and development of compounds like “8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various factors on the biological activity of these compounds .

属性

IUPAC Name |

8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCCYXHPDBAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)